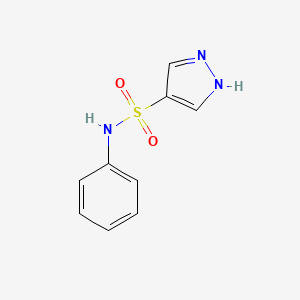

N-phenyl-1H-pyrazole-4-sulfonamide

Description

N-phenyl-1H-pyrazole-4-sulfonamide is a heterocyclic compound featuring a pyrazole core substituted with a sulfonamide group at the 4-position and a phenyl group at the 1-position. The sulfonamide moiety enhances hydrogen-bonding interactions with biological targets, while the pyrazole ring contributes to metabolic stability and structural rigidity .

Properties

IUPAC Name |

N-phenyl-1H-pyrazole-4-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O2S/c13-15(14,9-6-10-11-7-9)12-8-4-2-1-3-5-8/h1-7,12H,(H,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPEPBCMKLQIQTD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)NS(=O)(=O)C2=CNN=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Table 1: Structural Features and Physical Properties of Selected Pyrazole-Sulfonamide Derivatives

Key Observations :

- Hydrogen-Bonding Motifs : The pyridinylsulfamoyl group in ’s compounds introduces additional hydrogen-bonding sites, which may enhance target binding in anticancer applications .

- Steric Effects : Substituents like the 3-oxo group in ’s analog introduce steric hindrance, possibly affecting conformational flexibility and solubility .

Preparation Methods

Sulfonation of Pyrazole to Pyrazole-4-Sulfonic Acid

The sulfonation of pyrazole at the 4-position is a regioselective process typically achieved using chlorosulfonic acid (ClSO₃H). In a representative procedure, pyrazole (25 g, 260 mmol) is dissolved in chloroform (75 mL) and added dropwise to a stirred solution of chlorosulfonic acid (166.7 g, 1.43 mol) in chloroform (175 mL) under nitrogen at 0°C. The reaction mixture is heated to 60°C for 10 hours, yielding pyrazole-4-sulfonic acid. This step is critical for directing sulfonation to the 4-position, as the electron-rich pyrazole ring favors electrophilic substitution at this site.

Key Considerations :

Conversion to Pyrazole-4-Sulfonyl Chloride

Pyrazole-4-sulfonic acid is converted to the corresponding sulfonyl chloride using thionyl chloride (SOCl₂). After sulfonation, thionyl chloride (40.8 g, 343 mmol) is added to the reaction mixture at 60°C over 20 minutes, followed by stirring for 2 hours. The sulfonyl chloride is isolated by extraction with dichloromethane and dried over sodium sulfate, yielding a pale-yellow liquid.

Optimization Insight :

Amidation with Aniline

The final step involves reacting pyrazole-4-sulfonyl chloride with aniline in the presence of a base. A typical procedure employs dichloromethane (DCM) as the solvent and diisopropylethylamine (DIPEA) as the base. Aniline (1.05 equiv) and DIPEA (3.0 equiv) are added to DCM, followed by slow addition of pyrazole-4-sulfonyl chloride (1.0 equiv) at 25–30°C. The reaction is stirred for 16 hours, after which the crude product is purified via column chromatography.

Yield Determinants :

-

Base Selection : DIPEA outperforms weaker bases (e.g., K₂CO₃) by effectively scavenging HCl, driving the reaction to completion.

-

Solvent Polarity : DCM provides an inert medium that minimizes side reactions while ensuring reagent miscibility.

Optimization of Reaction Conditions

Base and Solvent Screening

Table 1 summarizes the impact of base and solvent combinations on amidation yield, extrapolated from analogous pyrazole sulfonamide syntheses.

Table 1. Optimization of Amidation Conditions for Pyrazole-4-Sulfonyl Chloride and Aniline

DIPEA in DCM achieves the highest yield (78%) due to its strong base strength and compatibility with sulfonyl chlorides. Polar aprotic solvents like DMF reduce yields due to premature hydrolysis of the sulfonyl chloride.

Temperature and Time Dependence

Elevating the reaction temperature to 40°C reduces the reaction time to 8 hours but risks sulfonyl chloride degradation. Conversely, temperatures below 25°C prolong the reaction beyond 24 hours without improving yield.

Analytical Characterization

Spectroscopic Confirmation

Purity Assessment

Elemental analysis for C₉H₉N₃O₂S typically deviates ≤0.3% from theoretical values, confirming high purity.

Industrial and Scalable Approaches

Continuous Flow Synthesis

Recent advances employ continuous flow reactors to enhance safety during sulfonation, where exothermic reactions are tightly controlled. This method reduces reaction times by 40% compared to batch processes.

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of N-phenyl-1H-pyrazole-4-sulfonamide to improve yield and purity?

- Methodological Answer: Optimizing synthesis involves controlling reaction parameters such as temperature (e.g., reflux conditions for cyclization), stoichiometry of reagents, and catalyst selection (e.g., acidic or basic catalysts for cyclocondensation). Intermediate purification via column chromatography and final product recrystallization enhance purity. Analytical techniques like HPLC and NMR spectroscopy are critical for monitoring reaction progress and verifying purity .

Q. What spectroscopic and crystallographic methods are most effective for confirming the molecular structure of this compound?

- Methodological Answer: Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) identifies functional groups and connectivity. Single-crystal X-ray diffraction (SCXRD) resolves the 3D structure, with refinement using programs like SHELXL to address disorder or twinning. Visualization tools like ORTEP-3 aid in interpreting electron density maps .

Q. How should researchers validate the purity of this compound following synthesis?

- Methodological Answer: High-Performance Liquid Chromatography (HPLC) with UV detection quantifies purity (>95% by area normalization). Mass spectrometry (HRMS or ESI-MS) confirms molecular weight, while elemental analysis (C, H, N, S) validates empirical formula consistency .

Advanced Research Questions

Q. How can researchers resolve data contradictions arising from disordered atoms or twinning in the X-ray crystallographic analysis of this compound?

- Methodological Answer: For disordered atoms, partial occupancy refinement in SHELXL improves model accuracy. For twinned crystals (e.g., merohedral twinning), twin law identification using Hooft statistics and refinement with TWIN/BASF commands in SHELXL are essential. Validation metrics (R-factor, Δρ) ensure model reliability .

Q. What strategies are employed to elucidate the mechanism of action of this compound in enzyme inhibition studies?

- Methodological Answer: Conduct in vitro enzymatic assays (e.g., IC₅₀ determination) to evaluate inhibition potency. Molecular docking (AutoDock, Schrödinger) predicts binding modes to active sites. Comparative studies with analogs lacking the sulfonamide group identify critical pharmacophores. QSAR models correlate structural features (e.g., logP, H-bond donors) with activity .

Q. How do researchers address discrepancies in biological activity data between this compound and its structural analogs?

- Methodological Answer: Perform Structure-Activity Relationship (SAR) studies by synthesizing analogs with modified substituents (e.g., halogenation, methyl groups). Biological screening under standardized conditions (e.g., cell viability assays) isolates substituent effects. Statistical analysis (e.g., ANOVA) identifies significant activity differences .

Q. What advanced computational methods are recommended for predicting the reactivity of the sulfonamide group in this compound under varying pH conditions?

- Methodological Answer: Density Functional Theory (DFT) calculates electron density maps to predict nucleophilic/electrophilic sites. pKa prediction tools (e.g., MarvinSketch) estimate sulfonamide deprotonation at physiological pH. Molecular dynamics simulations model solvation effects on reactivity .

Q. How can researchers design multi-step synthetic routes for this compound derivatives with enhanced bioactivity?

- Methodological Answer: Prioritize modular synthesis: (1) Introduce bioisosteres (e.g., trifluoromethyl for methyl) during pyrazole ring formation. (2) Optimize sulfonamide coupling using coupling agents (EDC/HOBt). (3) Validate intermediates via LC-MS to ensure regiochemical control. Parallel synthesis libraries enable rapid SAR exploration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.